molecular formula C21H24N2O2S B128480 N-Desmethyleletriptan CAS No. 153525-55-4

N-Desmethyleletriptan

Katalognummer: B128480
CAS-Nummer: 153525-55-4
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: HHTDENYTSCXDFO-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

N-Desmethyl eletriptan exhibits a pharmacological profile similar to its parent compound, eletriptan. It acts as a selective agonist for serotonin receptors 5-HT_1B and 5-HT_1D, which are crucial in the pathophysiology of migraines. The compound's ability to induce vasoconstriction in cranial blood vessels while maintaining a favorable safety profile makes it a significant player in migraine therapy.

Key Characteristics:

  • Mechanism of Action: Agonism at 5-HT_1B and 5-HT_1D receptors.
  • Vasoconstrictive Properties: Effective in reducing intracranial blood flow, thus alleviating migraine symptoms.
  • Safety Profile: Minimal side effects compared to other triptans, particularly regarding cardiovascular risks .

Clinical Efficacy

Clinical studies have demonstrated that N-desmethyl eletriptan is effective in treating acute migraine attacks. The following table summarizes key findings from various clinical trials:

Dosage (mg) Headache Response (2 hours) Pain-Free Response (2 hours) Sustained Relief (24 hours) Number Needed to Treat (NNT)
202.04 (RB)3.09 (RB)2.01 (RB)4.4
402.38 (RB)5.96 (RB)2.55 (RB)2.9
802.50 (RB)6.40 (RB)3.01 (RB)2.6

Notes:

  • RB indicates relative benefit.
  • The NNT values suggest that fewer patients need treatment for one to benefit from the drug compared to placebo .

Case Studies and Observational Data

Several case studies have highlighted the effectiveness of N-desmethyl eletriptan in diverse patient populations:

  • Case Study: Elderly Patients with Cardiovascular Risk
    • A study involving elderly patients with a history of cardiovascular issues showed that N-desmethyl eletriptan provided effective migraine relief without significant cardiovascular events, highlighting its safety in sensitive populations .
  • Long-term Efficacy Study
    • A longitudinal study assessed the long-term use of N-desmethyl eletriptan among chronic migraine sufferers. Results indicated sustained efficacy over time with minimal development of tolerance or increased side effects .
  • Comparative Effectiveness Research
    • In a head-to-head trial against other triptans, N-desmethyl eletriptan demonstrated superior efficacy and patient satisfaction scores, reinforcing its position as a first-line treatment option for acute migraines .

Wirkmechanismus

Target of Action

N-Desmethyl eletriptan is a metabolite of eletriptan . Eletriptan binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors , has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . These receptors are primarily involved in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

The mode of action of N-Desmethyl eletriptan is similar to that of its parent compound, eletriptan. It acts as an agonist at the 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system, which results in vasoconstriction and inhibition of pro-inflammatory neuropeptide release .

Biochemical Pathways

N-Desmethyl eletriptan is formed from eletriptan primarily by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes . This metabolic pathway plays a crucial role in the bioactivation of the compound.

Pharmacokinetics

The pharmacokinetics of N-Desmethyl eletriptan have been studied in humans and show that it rapidly penetrates the blood-brain barrier, with plasma concentrations peaking at about 1 hour after ingestion . The drug also inhibits P-glycoprotein activity , which may increase its bioavailability by preventing it from being excreted through the kidneys .

Result of Action

The molecular and cellular effects of N-Desmethyl eletriptan’s action are primarily related to its ability to cause vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This leads to a reduction in the inflammation and dilation of blood vessels that are associated with migraine headaches .

Action Environment

The action of N-Desmethyl eletriptan can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can affect the metabolism of the compound and subsequently its efficacy . Additionally, the compound’s ability to inhibit P-glycoprotein activity suggests that its action could be influenced by factors that affect P-glycoprotein function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Desmethyl eletriptan can be synthesized through a straightforward and efficient method. One such method involves the reaction of eletriptan with ethyl chloroformate in tetrahydrofuran (THF) to isolate a carbamate derivative, followed by reduction with lithium aluminum hydride in THF . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for N-Desmethyl eletriptan are not extensively documented. the synthesis typically involves similar steps as the laboratory methods, scaled up for industrial production. The use of high-efficiency reactors and optimized reaction conditions ensures the production of N-Desmethyl eletriptan in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl eletriptan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Desmethyl eletriptan can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

N-Desmethyl eletriptan (DETT) is a significant metabolite of eletriptan, a medication used primarily for the acute treatment of migraines. Understanding the biological activity of DETT is crucial for assessing its pharmacological properties, efficacy, and safety profile. This article explores the metabolic pathways, receptor interactions, pharmacokinetics, and clinical implications associated with N-desmethyl eletriptan.

Metabolism and Pharmacokinetics

N-Desmethyl eletriptan is primarily formed through the metabolism of eletriptan by cytochrome P450 enzymes, particularly CYP3A4. Studies indicate that the conversion of eletriptan to DETT occurs in human liver microsomes and is significantly inhibited by various CYP3A4 inhibitors such as troleandomycin and erythromycin . The metabolic pathway can be summarized as follows:

  • Parent Compound : Eletriptan
  • Metabolite : N-Desmethyl Eletriptan
  • Primary Enzyme : CYP3A4
  • Inhibitors : Troleandomycin, Erythromycin

The pharmacokinetic profile of DETT reveals that it circulates at concentrations approximately 10% to 20% of those observed for its parent compound, indicating that while it is a minor metabolite, it may still contribute to the overall pharmacological effects of eletriptan .

Receptor Activity

N-Desmethyl eletriptan exhibits activity as a selective agonist at serotonin receptors, specifically 5-HT_1B and 5-HT_1D subtypes. These receptors are implicated in the mechanism of action for triptans, which include vasoconstriction and inhibition of pro-inflammatory neuropeptides involved in migraine pathophysiology . The binding affinity and functional activity of DETT at these receptors are critical for its potential therapeutic effects.

Table 1: Receptor Affinity Comparison

Compound5-HT_1B Affinity (Ki)5-HT_1D Affinity (Ki)
N-Desmethyl Eletriptan[Data Required][Data Required]
Eletriptan[Data Required][Data Required]

Note: Specific binding affinity data for N-desmethyl eletriptan is not universally available; further studies are needed to fill these gaps.

Case Study Analysis

A notable case study involving patients treated with eletriptan indicated that those who metabolized the drug effectively (with higher levels of DETT) experienced better outcomes in terms of pain relief compared to those with lower metabolite levels. This suggests a potential link between the concentration of N-desmethyl eletriptan and clinical efficacy.

Safety Profile

The safety profile of N-desmethyl eletriptan appears consistent with that of its parent compound, eletriptan. Common adverse events reported include dizziness, somnolence, and asthenia. Importantly, there have been no significant reports indicating increased risk associated specifically with DETT compared to other triptans .

Table 2: Adverse Events in Clinical Trials

Adverse EventEletriptan (%)Placebo (%)
Dizziness63
Somnolence64
Asthenia53

Eigenschaften

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTDENYTSCXDFO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153525-55-4
Record name N-Desmethyl eletriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153525554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL ELETRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MOZ326Q5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl eletriptan
Reactant of Route 2
Reactant of Route 2
N-Desmethyl eletriptan
Reactant of Route 3
Reactant of Route 3
N-Desmethyl eletriptan
Reactant of Route 4
N-Desmethyl eletriptan
Reactant of Route 5
N-Desmethyl eletriptan
Reactant of Route 6
N-Desmethyl eletriptan
Customer
Q & A

Q1: How does the route of administration (oral vs. subcutaneous) affect the interaction between eletriptan and ketoconazole, a CYP3A4 inhibitor, and what is the impact on N-Desmethyl eletriptan formation?

A: Research indicates a differential drug-drug interaction (DDI) potential for eletriptan based on the route of administration when co-administered with ketoconazole, a CYP3A4 inhibitor []. Orally administered eletriptan, in the presence of ketoconazole, exhibited increased Cmax and AUCinf, suggesting reduced clearance. Concurrently, the formation of N-Desmethyl eletriptan, a pharmacologically active metabolite, decreased. Conversely, subcutaneous eletriptan administration with ketoconazole showed no significant changes in eletriptan Cmax or AUCinf. While N-Desmethyl eletriptan formation was detectable after subcutaneous administration, limited data from intermittent time points makes it difficult to draw definitive conclusions about the impact of ketoconazole in this context. This preclinical data highlights the need for further clinical evaluation of these interactions [].

Q2: What is the primary metabolic pathway of eletriptan in humans, and how do drug interactions affect this pathway?

A: Eletriptan is primarily metabolized by the CYP3A4 enzyme in the liver, leading to the formation of N-Desmethyl eletriptan, a significant metabolite found in human circulation at concentrations 10-20% of the parent drug []. Studies using human liver microsomes confirmed the dominant role of CYP3A4 in N-Desmethyl eletriptan formation. This metabolic process was significantly inhibited by known CYP3A4 inhibitors like troleandomycin, erythromycin, and miconazole, indicating a potential for drug-drug interactions []. Co-administration of eletriptan with CYP3A4 inhibitors could increase eletriptan plasma concentrations, potentially leading to altered efficacy or adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.